Aildenafil

Description

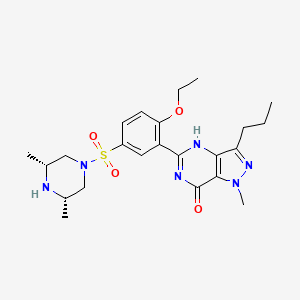

Structure

3D Structure

Properties

IUPAC Name |

5-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S/c1-6-8-18-20-21(28(5)27-18)23(30)26-22(25-20)17-11-16(9-10-19(17)33-7-2)34(31,32)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,30)/t14-,15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSWSZIPXJAYLR-GASCZTMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4C[C@H](N[C@H](C4)C)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197970 | |

| Record name | Methisosildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496835-35-9 | |

| Record name | Aildenafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496835-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methisosildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496835359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methisosildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T49W8GAX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Aildenafil

This document provides a comprehensive technical overview of Aildenafil, a structural analog of Sildenafil. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. The guide details the chemical structure, mechanism of action, and relevant experimental protocols, supported by data visualizations and quantitative analysis.

Chemical Structure and Identification

Aildenafil, also known as Methisosildenafil, is a synthetic compound that is structurally similar to Sildenafil.[1] Its core structure is a pyrazolo[4,3-d]pyrimidin-7-one moiety.

-

IUPAC Name : 5-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one[2]

-

Molecular Formula : C₂₃H₃₂N₆O₄S[2]

-

Molar Mass : 488.61 g·mol⁻¹

-

CAS Number : 496835-35-9[2]

-

SMILES String : CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4C--INVALID-LINK--C">C@HC)OCC)C[2]

Mechanism of Action: PDE5 Inhibition

Aildenafil functions as a phosphodiesterase type 5 (PDE5) inhibitor.[3] PDE5 is an enzyme primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature.[4]

The physiological process of penile erection is initiated by the release of nitric oxide (NO) during sexual stimulation. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP. Elevated cGMP leads to the relaxation of smooth muscle tissues and vasodilation, increasing blood flow.[4]

By inhibiting PDE5, Aildenafil prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing erectile function in the presence of sexual stimulation.[4]

Signaling Pathway of Aildenafil

Quantitative Pharmacological Data

| Compound | Target | IC₅₀ (nM) | Selectivity | Reference |

| Sildenafil | PDE5 | 3.5 - 8.5 | Selective over PDE1-4 and PDE6 | [1][5][6][7] |

Experimental Protocols

Synthesis of Aildenafil

The synthesis of Aildenafil can be adapted from established methods for Sildenafil and its analogs.[8][9][10] The key final step involves the condensation of the chlorosulfonyl derivative with (3R,5S)-3,5-dimethylpiperazine.

Step 1: Chlorosulfonation of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

-

To chlorosulfonic acid, add 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one and thionyl chloride portion-wise at a controlled temperature (0–10 °C).

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mass onto crushed ice and extract the product with a suitable organic solvent, such as dichloromethane.

-

Wash the organic layer with an aqueous sodium bicarbonate solution to neutralize any remaining acid. The resulting solution containing the sulfonyl chloride intermediate is used directly in the next step.

Step 2: Condensation with (3R,5S)-3,5-dimethylpiperazine

-

To the dichloromethane solution containing the sulfonyl chloride intermediate, add (3R,5S)-3,5-dimethylpiperazine.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Wash the reaction mixture with aqueous sodium bicarbonate solution and then with demineralized water.

-

Concentrate the organic layer under reduced pressure.

-

Crystallize the resulting crude product from a suitable solvent, such as methanol, to yield pure Aildenafil.

Analytical Quantification via High-Performance Liquid Chromatography (HPLC)

The concentration of Aildenafil in bulk or formulated products can be determined using a reversed-phase HPLC method, similar to protocols for Sildenafil.[11][12][13]

-

Instrumentation : A standard HPLC system equipped with a C18 column, UV detector, and an autosampler.

-

Mobile Phase : A mixture of an acidic buffer (e.g., diluted sulfuric acid or triethylamine buffer at pH 3.0) and an organic solvent like acetonitrile in a 60:40 ratio.[11]

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at 290 nm.[11]

-

Procedure :

-

Standard Preparation : Prepare a stock solution of Aildenafil reference standard in the mobile phase and create a series of dilutions for a calibration curve.

-

Sample Preparation : Extract the sample containing Aildenafil with the mobile phase, sonicate if necessary, and filter through a 0.2 µm membrane filter.

-

Analysis : Inject equal volumes of the standard and sample solutions into the HPLC system.

-

Quantification : Determine the concentration of Aildenafil in the sample by comparing the peak area with the calibration curve generated from the reference standards.

-

Workflow for HPLC Analysis of Aildenafil

References

- 1. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aildenafil | C23H32N6O4S | CID 135452876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aildenafil citrate - Youcare Pharmaceutical - AdisInsight [adisinsight.springer.com]

- 4. Sildenafil - Wikipedia [en.wikipedia.org]

- 5. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Synthesis of Sildenafil

Note to Researchers: The compound "Aildenafil" is not a recognized pharmaceutical agent. This guide assumes the user intended to research Sildenafil , a well-documented phosphodiesterase type 5 (PDE5) inhibitor. The following information pertains exclusively to Sildenafil.

This document provides a comprehensive overview of the discovery, mechanism of action, synthesis, and key experimental data related to Sildenafil, the active pharmaceutical ingredient in Viagra™. It is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Development

Sildenafil was originally synthesized by a team of pharmaceutical chemists at Pfizer's research facility in the United Kingdom.[1][2] The initial research, which began in the late 1980s, was not aimed at treating erectile dysfunction (ED).[1][2] Instead, the primary goal was to develop a novel treatment for cardiovascular conditions such as hypertension (high blood pressure) and angina pectoris (chest pain caused by reduced blood flow to the heart).[2][3]

The researchers hypothesized that by inhibiting the phosphodiesterase type 5 (PDE5) enzyme, they could induce vasodilation and improve blood flow.[1] Early clinical trials for angina, however, showed that the compound, then known as UK-92,480, had only modest effects on the heart.[1] A noteworthy and unexpected side effect was observed among male participants: an increased incidence of penile erections.[1][4] This serendipitous discovery led to a shift in the drug's development focus.[3] Recognizing the significant unmet medical need for a convenient oral treatment for ED, Pfizer patented Sildenafil in 1996 and gained FDA approval for its use under the brand name Viagra in 1998.[1]

Mechanism of Action

Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[5][6] The physiological mechanism of penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[7] NO activates the enzyme guanylate cyclase, which increases levels of cGMP.[7] This increase in cGMP leads to the relaxation of smooth muscles in the corpus cavernosum, allowing for increased blood flow and resulting in an erection.[5][7]

The PDE5 enzyme is responsible for the degradation of cGMP in the corpus cavernosum.[6][7] By competitively inhibiting PDE5, Sildenafil prevents the breakdown of cGMP.[5] This leads to an accumulation of cGMP, enhancing the pro-erectile effect of NO.[5][7] It is crucial to note that Sildenafil has no direct relaxant effect on the human corpus cavernosum and requires sexual stimulation to produce its therapeutic effect, as the initial release of NO is a necessary prerequisite.[7][8]

Synthesis Pathway

The synthesis of Sildenafil has been approached through various routes since its initial discovery. A commonly cited pathway involves several key steps starting from simpler organic molecules. The core of the molecule is a pyrazolopyrimidinone ring system.

A representative synthesis can be summarized as follows:

-

Pyrazole Formation: Reaction of a diketoester with hydrazine to form the pyrazole ring.

-

N-Methylation and Hydrolysis: Regioselective methylation of the pyrazole nitrogen followed by hydrolysis to yield a carboxylic acid.

-

Nitration: Introduction of a nitro group onto the pyrazole ring using a mixture of nitric and sulfuric acids.

-

Amide Formation and Reduction: Conversion of the carboxylic acid to a carboxamide, followed by the reduction of the nitro group to an amino group.

-

Cyclization: Acylation of the amino group and subsequent cyclization under basic conditions to form the pyrazolopyrimidinone core.

-

Chlorosulfonylation: Selective introduction of a chlorosulfonyl group onto the phenyl ring.

-

Amine Coupling: Reaction with 1-methylpiperazine to form the final Sildenafil molecule.

More recent and facile synthetic pathways have been developed to improve yields and reduce the use of harsh reagents, such as utilizing a ligand-free Ullmann-type copper-catalyzed coupling reaction.[9][10][11]

Quantitative Data

Sildenafil is rapidly absorbed after oral administration, with its pharmacokinetics being dose-proportional over the recommended range.[7] It is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 (major route) and CYP2C9 (minor route).[7][8]

| Parameter | Value | Reference |

| Absolute Bioavailability | ~41% | [7][12][13] |

| Time to Max. Concentration (Tmax) | ~60 minutes (fasted) | [12][13] |

| Effect of High-Fat Meal on Tmax | Delayed by ~60 minutes | [8][12][13] |

| Effect of High-Fat Meal on Cmax | Reduced by ~29% | [12][13] |

| Terminal Half-Life (t½) | ~3-4 hours | [7][13] |

| Metabolism | Hepatic (CYP3A4, CYP2C9) | [7][8] |

| Excretion | ~80% in feces, ~13% in urine | [8] |

Numerous randomized, double-blind, placebo-controlled studies have demonstrated the efficacy of Sildenafil in treating erectile dysfunction of various etiologies.[14][15]

| Endpoint | Sildenafil (50mg/100mg) | Placebo | Reference |

| Improved Erections (Global Efficacy) | 77-84% of men | Statistically lower | [16] |

| Likelihood of Improved Erections | 3.57 times more likely | - | [17][18] |

| Number Needed to Treat (NNT) | 2 | - | [17][18] |

Experimental Protocols

-

Objective: To determine the purity and concentration of Sildenafil Citrate in a sample.

-

Method: Based on the USP Monograph.

-

Mobile Phase: A buffered aqueous solution (e.g., triethylamine in water, adjusted to pH 3.0 with phosphoric acid) mixed with an organic solvent like acetonitrile.

-

Stationary Phase: Ascentis Express C18 column or equivalent.

-

Detection: UV detection at a specified wavelength.

-

System Suitability Test (SST): A solution containing Sildenafil and a known impurity (e.g., sildenafil N-oxide) is used to ensure the system can resolve the two peaks. The resolution should be not less than 2.5.

-

Sample Preparation: A solution of Sildenafil Citrate is prepared in the mobile phase at a known concentration (e.g., 0.7 mg/mL).

-

Analysis: The sample solution is injected into the HPLC system. The peak area of Sildenafil is compared to that of a reference standard to calculate the assay. For organic impurities, the run time is extended to detect later-eluting compounds.

-

Objective: To determine the inhibitory potency (IC50) of Sildenafil against the PDE5 enzyme.

-

Principle: This is typically a biochemical assay that measures the amount of cGMP hydrolyzed by a purified PDE5 enzyme in the presence and absence of the inhibitor.

-

Reagents:

-

Purified recombinant human PDE5 enzyme.

-

Substrate: [³H]-cGMP (radiolabeled) or a fluorescent cGMP analog.

-

Sildenafil at various concentrations.

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

-

Procedure:

-

The PDE5 enzyme is pre-incubated with varying concentrations of Sildenafil for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by adding the cGMP substrate.

-

The reaction is allowed to proceed for a specific time and then stopped (e.g., by heat inactivation or adding a stop solution like EDTA).

-

The amount of hydrolyzed product (e.g., [³H]-GMP) is separated from the unhydrolyzed substrate (e.g., using chromatography or scintillant-coated beads).

-

The amount of product is quantified (e.g., by scintillation counting or fluorescence measurement).

-

-

Data Analysis: The percentage of enzyme inhibition is plotted against the logarithm of the Sildenafil concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of Sildenafil required to inhibit 50% of the PDE5 enzyme activity.

References

- 1. searcylaw.com [searcylaw.com]

- 2. pharmacyplanet.com [pharmacyplanet.com]

- 3. drugs.com [drugs.com]

- 4. The rise and fall of Viagra: Viagra has probably received more media hype than any other drug. Abi Berger examines how this massive publicity will affect general practitioners, who may eventually have to prescribe the impotence treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sildenafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Sildenafil - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. An Alternative Approach to Synthesize Sildenafil via Improved Copper-Catalyzed Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sildenafil: a review of its use in erectile dysfunction - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Sildenafil in the treatment of erectile dysfunction: an overview of the clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. bjgp.org [bjgp.org]

- 18. Systematic review of randomised controlled trials of sildenafil (Viagra) in the treatment of male erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Preliminary In-Vitro Studies of Sildenafil

Disclaimer: The following technical guide details the preliminary in-vitro studies of Sildenafil. No public scientific literature or data could be found for a compound named "Aildenafil." It is presumed that "Aildenafil" may be a typographical error or a lesser-known analog, and therefore, this document focuses on the extensively studied and structurally related compound, Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5).

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core in-vitro experimental data and protocols related to Sildenafil.

Core Mechanism of Action: PDE5 Inhibition

Sildenafil is a highly selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1] The therapeutic effects of Sildenafil are primarily mediated through the potentiation of the nitric oxide (NO)/cGMP signaling pathway. In response to sexual stimulation, nitric oxide is released, which in turn activates guanylate cyclase, leading to increased levels of cGMP.[2] Elevated cGMP levels induce smooth muscle relaxation and vasodilation.[2] Sildenafil inhibits the degradation of cGMP by PDE5, thereby prolonging its vasodilatory effects.[1]

Quantitative In-Vitro Efficacy Data

The in-vitro potency and selectivity of Sildenafil have been characterized through various enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the efficacy of Sildenafil against PDE5 and other phosphodiesterases.

Table 1: In-Vitro PDE Inhibition Profile of Sildenafil

| Phosphodiesterase Isozyme | IC50 (nM) | Relative Selectivity vs. PDE5 |

| PDE5 | 3.5 - 5.22 | 1 |

| PDE6 | 35 | ~10-fold |

| PDE1 | 280 | ~80-fold |

| PDE11 | >10,000 | >2840-fold |

Data compiled from multiple sources.[3]

In studies on rat pulmonary arteries, Sildenafil demonstrated a concentration-dependent inhibition of PDE5 activity with an IC50 value of 3.4 nM.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in-vitro findings. The following sections describe the key experimental protocols used to characterize the activity of Sildenafil.

This high-throughput assay is utilized to determine the IC50 values of PDE5 inhibitors.[3]

-

Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate. When PDE5 hydrolyzes the substrate to 5'-GMP, a specific binding agent in the reaction mix binds to the 5'-GMP, causing a change in polarization. Inhibitors of PDE5 prevent this hydrolysis.[3]

-

Materials:

-

Recombinant human PDE5 enzyme

-

Fluorescently labeled cGMP substrate

-

PDE Assay Buffer

-

Test compounds (e.g., Sildenafil) dissolved in DMSO

-

96-well or 384-well microplates

-

-

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO, followed by dilution in the PDE Assay Buffer.[3]

-

Assay Setup: To each well of the microplate, add the recombinant PDE5 enzyme, the fluorescent cGMP substrate, and the diluted test compound or control.[3]

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction.[3]

-

Signal Detection: Measure the fluorescence polarization in each well using a suitable plate reader.[3]

-

Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

-

This protocol is a common method for determining the IC50 of a compound against PDE5.[2]

-

Principle: The assay measures the conversion of radiolabeled cGMP (e.g., [³H]-cGMP) to its corresponding 5'-mononucleotide by the PDE enzyme.[1]

-

Materials:

-

Recombinant human PDE5 enzyme

-

[³H]-cGMP (radiolabeled substrate)

-

Yttrium silicate (YSi) SPA beads conjugated with a cGMP-specific antibody

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Test compounds (dissolved in DMSO)

-

384-well microplates

-

Microplate scintillation counter

-

-

Procedure:

-

Compound Preparation: Create a serial dilution of the test compounds in DMSO, and then dilute into the assay buffer.[2]

-

Assay Reaction: To each well of the microplate, add the diluted test compound, [³H]-cGMP substrate solution, and diluted PDE5 enzyme.[2] Incubate the plate at 30°C for 60 minutes.[2]

-

Assay Termination and Detection: Stop the reaction by adding the YSi SPA bead slurry containing the anti-cGMP antibody. The antibody binds to any unconverted [³H]-cGMP.[2]

-

Data Acquisition: Measure the light output (in counts per minute, CPM) using a microplate scintillation counter.[2]

-

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to assess the cytotoxic effects of a compound on cell viability.

-

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.

-

Procedure:

-

Cell Plating: Plate cells (e.g., human alveolar epithelial cell line A549, mouse heart endothelium cell line MHEC5-T) in a 96-well plate and allow them to adhere overnight.[5]

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Sildenafil-loaded solid lipid nanoparticles) for a specified duration (e.g., 24 or 48 hours).[5][6]

-

MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with Sildenafil's in-vitro evaluation.

Caption: Nitric oxide/cGMP signaling pathway and the inhibitory action of Sildenafil on PDE5.

Caption: Experimental workflow for the in-vitro PDE5 inhibition assay using fluorescence polarization.

Caption: Experimental workflow for the in-vitro cytotoxicity MTT assay.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and ex vivo toxicological testing of sildenafil-loaded solid lipid nanoparticles [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Presumed Mechanism of Action of Aildenafil

For Researchers, Scientists, and Drug Development Professionals

Introduction: Aildenafil citrate is a compound developed for the treatment of erectile dysfunction (ED).[1][2] Structurally similar to sildenafil, it is categorized as a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][3] While its classification points to a well-understood mechanism of action, this guide addresses the topic from a foundational perspective, detailing the established signaling pathways for PDE5 inhibitors and outlining the necessary experimental validation required to fully characterize a compound like Aildenafil. This whitepaper will synthesize the known pharmacology of this class of drugs, present available data for Aildenafil, and provide detailed experimental protocols and logical workflows pertinent to its investigation.

Core Mechanism of Action: Inhibition of Phosphodiesterase Type 5

The physiological process of penile erection is a hemodynamic event involving the relaxation of smooth muscle in the corpus cavernosum.[4][5] This process is primarily mediated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[6][7]

The NO/cGMP Signaling Cascade:

-

Initiation: Upon sexual stimulation, nerve endings and endothelial cells in the penis release nitric oxide (NO).[4][5]

-

Enzyme Activation: NO diffuses into the smooth muscle cells of the corpus cavernosum and activates the enzyme guanylate cyclase.[8]

-

Second Messenger Production: Activated guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6][8]

-

Smooth Muscle Relaxation: cGMP acts as a second messenger, activating cGMP-dependent protein kinase (PKG). This leads to a cascade of phosphorylation events that result in a decrease in intracellular calcium levels, causing the smooth muscle to relax.[8]

-

Erection: This relaxation allows for a significant inflow of blood into the corpus cavernosum, leading to penile erection.[4][8]

The action of cGMP is terminated by phosphodiesterases (PDEs), which hydrolyze the cyclic nucleotide to the inactive 5'-guanosine monophosphate (5'-GMP).[7] In the corpus cavernosum, PDE5 is the predominant isoform responsible for cGMP degradation.[7][8]

Aildenafil's mechanism of action is to selectively inhibit this PDE5 enzyme.[3][9] By blocking the degradation of cGMP, Aildenafil ensures that cGMP levels remain elevated for longer, thereby enhancing the effect of NO and prolonging smooth muscle relaxation and blood inflow.[3] It is crucial to note that this action is dependent on the initial release of NO through sexual stimulation; PDE5 inhibitors do not cause erections in the absence of such stimuli.[4][8]

Data Presentation

Quantitative data for Aildenafil is emerging from clinical trials. For comparative purposes, data for the well-characterized PDE5 inhibitor, sildenafil, is also presented.

Table 1: Comparative Pharmacological Data

| Parameter | Aildenafil | Sildenafil (Reference) | Notes |

|---|---|---|---|

| Mechanism | PDE5 Inhibitor[1] | PDE5 Inhibitor[10] | Both are selective inhibitors of cGMP-specific PDE5. |

| IC₅₀ for PDE5 | Data not publicly available | ~3.5 nM[11] | IC₅₀ (half maximal inhibitory concentration) indicates potency. Lower values mean higher potency. Values can vary based on experimental conditions.[12] |

| Selectivity | Data not publicly available | ~10-fold for PDE5 over PDE6[11] | Selectivity is crucial for minimizing side effects. Inhibition of PDE6 in the retina is associated with visual disturbances.[8] |

| Onset of Action | ~30-60 minutes (oral)[3] | ~20-27 minutes (oral)[8] | Time to achieve therapeutic effect. |

| Half-life (t½) | Data not publicly available | ~4 hours[13] | The time it takes for the drug concentration in the plasma to reduce by half. |

Table 2: Pharmacokinetic Parameters of Aildenafil (30 mg & 60 mg, Fasting State)

| Parameter | 30 mg Formulation | 60 mg Formulation |

|---|---|---|

| Cmax (ng/mL) | 100.1 ± 31.9 | 195.4 ± 65.2 |

| Tmax (hr) | 0.8 ± 0.4 | 0.9 ± 0.5 |

| AUC₀-t (ng·hr/mL) | 224.2 ± 67.4 | 468.5 ± 147.1 |

| AUC₀-∞ (ng·hr/mL) | 231.1 ± 70.3 | 480.9 ± 152.0 |

Data from a bioequivalence study in healthy Chinese male subjects. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve (total drug exposure).[2]

Table 3: Clinical Efficacy of Aildenafil in Chinese Men with ED

| Parameter (Median Value) | Aildenafil Group | Placebo Group | P-value |

|---|---|---|---|

| Duration of Penile Tip Rigidity >60% (min) | 4.25 | 0.50 | <0.001 |

| Duration of Penile Base Rigidity >60% (min) | 3.25 | 0.00 | <0.001 |

Data from a multicenter, randomized, double-blind, placebo-controlled crossover trial.[14]

Experimental Protocols

To fully characterize a PDE5 inhibitor like Aildenafil, a series of in vitro and in vivo experiments are required.

Protocol 1: In Vitro PDE5 Enzyme Inhibition Assay

Objective: To determine the potency (IC₅₀) of Aildenafil against the PDE5 enzyme.

Methodology:

-

Enzyme Source: Use recombinant human PDE5 (rhPDE5), purified from an expression system (e.g., Sf9 insect cells).

-

Substrate: Use ³H-labeled cGMP as the substrate.

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing MgCl₂ and other necessary co-factors.

-

Procedure: a. Serially dilute Aildenafil to a range of concentrations (e.g., from 1 pM to 10 µM). b. In a 96-well plate, combine the rhPDE5 enzyme, the assay buffer, and the various concentrations of Aildenafil or vehicle control. c. Initiate the reaction by adding ³H-cGMP. Incubate at 30°C for a specified time (e.g., 15 minutes), ensuring the reaction stays within the linear range. d. Terminate the reaction by adding a stop solution (e.g., boiling water bath or specific inhibitors). e. Add snake venom nucleotidase to convert the resulting ³H-5'-GMP product into ³H-guanosine. f. Separate the charged substrate (³H-cGMP) from the uncharged product (³H-guanosine) using anion-exchange resin columns. g. Quantify the amount of ³H-guanosine product using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of Aildenafil concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.

Protocol 2: In Vivo Assessment of Erectile Function (Anesthetized Dog Model)

Objective: To evaluate the effect of Aildenafil on erectile response in vivo.

Methodology:

-

Animal Model: Use male beagle dogs, a standard model for this assessment.

-

Anesthesia and Surgical Preparation: a. Anesthetize the animal (e.g., with sodium pentobarbital). b. Surgically expose the pelvic nerve and the corpus cavernosum. c. Insert a pressure transducer into the corpus cavernosum to measure intracavernosal pressure (ICP). d. Insert a catheter into a femoral artery to monitor systemic arterial pressure (MAP).

-

Procedure: a. Elicit erections by electrical stimulation of the pelvic nerve using a standardized protocol (e.g., 5V, 1 ms pulses at 16 Hz for 60 seconds). b. Record the baseline ICP response to nerve stimulation. c. Administer Aildenafil intravenously (i.v.) or orally (p.o.). d. After a suitable time for drug absorption/distribution, repeat the pelvic nerve stimulation at set intervals. e. Record the enhanced ICP response. The primary endpoint is the increase in ICP relative to the baseline.

-

Data Analysis: Analyze the change in ICP and the ICP/MAP ratio. Calculate the ED₅₀ (the dose required to produce 50% of the maximal effect) for Aildenafil.[11]

Logical Workflow for Compound Characterization

The development and validation of a novel PDE5 inhibitor follows a structured workflow from initial discovery to clinical application.

Conclusion

Based on its classification as a PDE5 inhibitor and its structural analogy to sildenafil, the mechanism of action of Aildenafil is presumed to be the potent and selective inhibition of the cGMP-degrading enzyme PDE5 within the corpus cavernosum.[1][3] This action enhances the natural erectile signaling pathway initiated by sexual stimulation. Clinical data confirms its efficacy in treating erectile dysfunction.[14]

While this mechanism is well-established for its drug class, a comprehensive understanding for any new chemical entity requires publicly available, peer-reviewed data on its specific potency (IC₅₀), selectivity profile against all PDE isoforms, and detailed pharmacokinetic and pharmacodynamic profiles. The experimental protocols and developmental workflow described herein represent the standard pathway to fully elucidating and validating the therapeutic action of a compound such as Aildenafil.

References

- 1. Aildenafil citrate - Youcare Pharmaceutical - AdisInsight [adisinsight.springer.com]

- 2. ovid.com [ovid.com]

- 3. What is Aildenafil Citrate used for? [synapse.patsnap.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. droracle.ai [droracle.ai]

- 7. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sildenafil - Wikipedia [en.wikipedia.org]

- 9. What is the mechanism of Aildenafil Citrate? [synapse.patsnap.com]

- 10. sildenafil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Efficacy and safety of aildenafil citrate in Chinese men with erectile dysfunction: a multicenter, randomized, double-blind, placebo-controlled crossover trial - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Aildenafil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of aildenafil, a phosphodiesterase type 5 (PDE5) inhibitor. Due to the limited availability of public-domain quantitative data for aildenafil (hydroxyhomosildenafil), this document leverages the extensive data available for its close structural analog, sildenafil citrate, as a representative model for solubility and stability characteristics. This information is critical for formulation development, analytical method validation, and ensuring drug product quality and efficacy.

Introduction to Aildenafil

Aildenafil, also known as hydroxyhomosildenafil, is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1] Structurally similar to sildenafil, it is designed to treat erectile dysfunction. Its mechanism of action involves preventing the degradation of cGMP, thereby enhancing the vasodilatory effects of nitric oxide released during sexual stimulation.[1] Understanding its solubility and stability is paramount for developing bioavailable and stable pharmaceutical dosage forms.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and bioavailability. Aildenafil is characterized as a weakly basic compound, and like sildenafil, its aqueous solubility is highly dependent on pH.

Note: The following data is for Sildenafil Citrate, presented as a close analog to Aildenafil.

Aqueous Solubility

The solubility of sildenafil citrate is significantly higher in acidic conditions due to the protonation of its piperazine nitrogen atom. As the pH increases towards neutral and alkaline conditions, the molecule becomes less ionized, leading to a sharp decrease in solubility.[2][3][4]

Table 1: pH-Dependent Aqueous Solubility of Sildenafil Citrate at 37°C

| pH | Solubility (mg/mL) |

|---|---|

| 1.2 | ~37.25 |

| 4.0 | ~21.19 - 7.1 |

| 5.0 | ~18.53 |

| 6.8 | ~0.4 |

| 7.4 | ~0.24 |

| 8.0 | ~0.22 |

Data compiled from multiple sources.[3][4][5]

Solubility in Organic Solvents and Pharmaceutical Excipients

Solubility in various organic solvents is crucial for manufacturing processes, purification, and the development of non-aqueous or lipid-based formulations.

Table 2: Solubility of Sildenafil/Sildenafil Citrate in Various Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | 3.5 - 4.1 | 25 |

| Dimethyl Sulfoxide (DMSO) | ~14 - 23 | 25 |

| Dimethylformamide (DMF) | ~10 - 14 | Not Specified |

| Ethanol | <1 - 5.2 | 25 |

| Methanol | <1 | 25 |

| Oleic Acid | 7.63 | Room Temp |

| Propylene Glycol | High | Room Temp |

| Tween® 80 | High | Room Temp |

| Acetonitrile | Low (increases with water content up to w=0.6) | 20.2 - 40.2 |

Data compiled from multiple sources.[5][6][7][8][9][10]

Stability Profile and Forced Degradation Studies

Stability testing ensures that a drug substance maintains its quality, purity, and potency throughout its shelf life. Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation products and establish the stability-indicating nature of analytical methods.[11]

Note: The following data is for Sildenafil Citrate, presented as a close analog to Aildenafil.

Aildenafil is susceptible to degradation under oxidative, and to a lesser extent, acidic and alkaline conditions. It is relatively stable to heat and photolytic stress.[12][13]

Table 3: Summary of Forced Degradation Studies on Sildenafil Citrate

| Stress Condition | Conditions Applied | Observation |

|---|---|---|

| Acid Hydrolysis | 1 N - 5 N HCl, Heated at 70-80°C for 5-46 hours | Partial to moderate degradation observed.[12] |

| Alkaline Hydrolysis | 1 N - 5 N NaOH, Heated at 70-80°C for 5-45 hours | Partial to slight degradation observed.[12][13] |

| Oxidative Degradation | 0.1% - 30% H₂O₂, Room temp or heated, 3-24 hours | Significant to complete degradation. Highly susceptible to oxidation.[12][13] |

| Thermal Degradation | Solid state, 105-120°C for 48-168 hours | Generally stable; no significant degradation products observed.[12] |

| Photolytic Degradation | UV light (254 nm) or simulated sunlight for 24-168 hours | Generally stable; no significant degradation observed in most studies.[12][13] Some studies identify phototransformation products upon prolonged exposure.[14] |

Signaling Pathway and Mechanism of Action

Aildenafil acts by inhibiting PDE5, the enzyme responsible for the degradation of cGMP in the corpus cavernosum. This inhibition leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.

Experimental Protocols

The following sections outline standardized methodologies for assessing the solubility and stability of aildenafil.

Protocol 1: Equilibrium Solubility Determination

This protocol determines the solubility of aildenafil in various media.

-

Preparation : Prepare a series of vials containing the selected solvents (e.g., water at different pH values, ethanol, methanol, propylene glycol).

-

Addition of API : Add an excess amount of aildenafil powder to each vial. The amount should be sufficient to ensure a saturated solution with undissolved solids remaining.

-

Equilibration : Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker bath or orbital shaker. Allow sufficient time for equilibrium to be reached (typically 24-72 hours).

-

Sample Collection : After equilibration, allow the vials to stand until the excess solids have settled. Carefully withdraw a sample from the supernatant.

-

Filtration : Immediately filter the sample through a suitable, non-adsorptive syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Dilution : Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

-

Quantification : Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of dissolved aildenafil.

-

Calculation : Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.

Protocol 2: Forced Degradation (Stress Testing)

This protocol outlines a typical workflow for conducting forced degradation studies to assess the intrinsic stability of aildenafil.

Protocol 3: Stability-Indicating HPLC Method

A robust stability-indicating method is essential to separate the intact API from any potential degradation products.

-

Chromatographic System :

-

Column : C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[15]

-

Mobile Phase : A mixture of an aqueous buffer (e.g., 10-20 mM phosphate or ammonium acetate buffer, pH adjusted to 3.0-7.0) and an organic modifier (e.g., acetonitrile or methanol).[15][16]

-

Elution : Isocratic or gradient elution, optimized to resolve all peaks.

-

Flow Rate : Typically 1.0 mL/min.[15]

-

Detection : UV detector set at a wavelength where both the API and potential degradants have significant absorbance (e.g., 220-290 nm).[15]

-

Column Temperature : Maintained at a constant temperature, e.g., 25°C.

-

-

Sample Preparation :

-

Accurately dilute the stressed samples with the mobile phase to a concentration within the linear range of the calibration curve.

-

Filter the sample through a 0.45 µm filter before injection.

-

-

Analysis and Validation :

-

Inject the stressed samples, a non-degraded reference standard, and a blank solution.

-

Assess the method's specificity by ensuring that degradation product peaks do not interfere with the main aildenafil peak (peak purity analysis using a photodiode array detector is recommended).

-

Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11]

-

Conclusion

This guide provides a foundational understanding of the solubility and stability of aildenafil, primarily through data from its well-studied analog, sildenafil. The provided data tables and experimental protocols offer a practical framework for researchers engaged in the formulation and analysis of this API. The inherent pH-dependent solubility and susceptibility to oxidative degradation are critical parameters that must be carefully managed to ensure the development of a safe, effective, and stable drug product.

References

- 1. Hydroxythiohomosildenafil | 479073-82-0 | Benchchem [benchchem.com]

- 2. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. thaiscience.info [thaiscience.info]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sphinxsai.com [sphinxsai.com]

- 16. scispace.com [scispace.com]

Early-Stage Research on Aildenafil's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aildenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the smooth muscle of the corpus cavernosum of the penis. Developed by Youcare Pharmaceutical Group in China, aildenafil citrate has been approved as a treatment for erectile dysfunction (ED).[1][2] Like its well-known analogue, sildenafil, aildenafil's mechanism of action centers on the enhancement of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, leading to smooth muscle relaxation, vasodilation, and consequently, penile erection in the presence of sexual stimulation.[1] This technical guide provides an in-depth overview of the early-stage research into the biological activity of aildenafil, focusing on its mechanism of action, available quantitative data, and the key experimental protocols used to characterize its effects.

Mechanism of Action: PDE5 Inhibition and the NO/cGMP Pathway

The physiological process of penile erection is initiated by the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to a cascade of events that results in the relaxation of the smooth muscle of the corpus cavernosum, allowing for increased blood flow and an erection.

The action of cGMP is terminated by its degradation by phosphodiesterase type 5 (PDE5). Aildenafil, as a competitive and selective inhibitor of PDE5, prevents the breakdown of cGMP. This leads to an accumulation of cGMP in the corpus cavernosum, amplifying the effect of NO and prolonging smooth muscle relaxation and vasodilation. It is important to note that aildenafil does not directly cause an erection but rather enhances the natural erectile response to sexual stimulation.

Quantitative Biological Data

While extensive quantitative data from early preclinical studies on aildenafil is not widely available in the public domain, some information has been reported.

In Vitro PDE Inhibition

A study on the safety, tolerability, and pharmacokinetics of aildenafil citrate tablets provided relative inhibition ratios for several PDE isoforms. It is important to note that these are not IC50 values, which are the standard measure of inhibitor potency.

| PDE Isoform | Aildenafil Citrate Inhibition Ratio (relative to similar products) |

| PDE3 | 0.75 |

| PDE6 | 0.30 |

| PDE9 | 0.06 |

| PDE11 | 0.49 |

| Table 1: Relative Inhibition Ratios of Aildenafil Citrate for Various PDE Isoforms.[3] |

This data suggests that aildenafil has a degree of selectivity for PDE5, as indicated by the lower inhibition ratios for other isoforms, particularly PDE9. However, without direct IC50 values, a precise selectivity profile cannot be established.

Pharmacokinetic Properties in Healthy Volunteers

A clinical study in healthy Chinese male volunteers provided the following pharmacokinetic parameters for aildenafil after multiple-dose administration.

| Parameter | 30 mg Dose Group | 60 mg Dose Group |

| Median Time to Max. Concentration (Tmax) | 1 hour | 1 hour |

| Mean Terminal Half-life (t1/2) | 2.75 hours | 3.26 hours |

| Table 2: Pharmacokinetic Parameters of Aildenafil in Healthy Chinese Male Volunteers.[3] |

The data indicates rapid absorption of aildenafil.[3]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the biological activity of PDE5 inhibitors like aildenafil. While these protocols are not specific to aildenafil, they represent the standard procedures in the field.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This high-throughput assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against the PDE5 enzyme.

Principle: The assay utilizes a fluorescently labeled cGMP substrate. When the substrate is hydrolyzed by PDE5, the resulting smaller molecule exhibits a lower fluorescence polarization. In the presence of an inhibitor, the hydrolysis is blocked, and the fluorescence polarization remains high.

Materials:

-

Recombinant human PDE5 enzyme

-

Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Test compound (Aildenafil) and a reference inhibitor (e.g., Sildenafil) dissolved in DMSO

-

384-well microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitor in DMSO. Further dilute these in the assay buffer to the desired final concentrations.

-

Assay Reaction:

-

To each well of the microplate, add the diluted test compound or control vehicle (DMSO).

-

Add the diluted PDE5 enzyme solution to all wells except for the "no enzyme" control wells.

-

Initiate the enzymatic reaction by adding the fluorescently labeled cGMP substrate solution to all wells.

-

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

-

Detection: Stop the reaction (if necessary, depending on the kit) and measure the fluorescence polarization of each well using a microplate reader.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Measurement of cGMP Accumulation in Tissues

This protocol is used to quantify the effect of a PDE5 inhibitor on cGMP levels in relevant tissues, such as corpus cavernosum smooth muscle.

Principle: Tissue samples are treated with the test compound, and the intracellular levels of cGMP are measured, typically using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).

Materials:

-

Isolated tissue (e.g., human corpus cavernosum)

-

Test compound (Aildenafil)

-

Reagents for stimulating cGMP production (e.g., a nitric oxide donor like sodium nitroprusside)

-

Cell lysis buffer

-

cGMP EIA or RIA kit

-

Protein assay kit

Procedure:

-

Tissue Preparation: Isolated tissue strips are mounted in an organ bath system and allowed to equilibrate.

-

Treatment: The tissues are pre-incubated with various concentrations of the test compound (Aildenafil) or vehicle control.

-

Stimulation: cGMP production is stimulated by adding a nitric oxide donor to the organ bath.

-

Sample Collection and Lysis: At a specified time point, the tissues are flash-frozen in liquid nitrogen and then homogenized in a lysis buffer to extract intracellular components.

-

cGMP Measurement: The cGMP concentration in the tissue lysates is determined using a cGMP EIA or RIA kit according to the manufacturer's instructions.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

Data Analysis: The cGMP levels are normalized to the total protein concentration for each sample. The results are typically expressed as pmol of cGMP per mg of protein.

Conclusion

Early-stage research on aildenafil confirms its role as a selective PDE5 inhibitor, with a mechanism of action analogous to other drugs in its class. While comprehensive public data on its in vitro potency and selectivity are limited, the available information and the established methodologies for characterizing PDE5 inhibitors provide a strong foundation for understanding its biological activity. For researchers and professionals in drug development, the provided experimental protocols offer a guide to the standard assays used to evaluate the efficacy and mechanism of compounds like aildenafil. Further publication of preclinical data would be beneficial for a more detailed comparative analysis with other PDE5 inhibitors.

References

Aildenafil: An In-depth Technical Review of a Novel PDE5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aildenafil is a selective phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction. As a structural analog of sildenafil, it shares a similar mechanism of action, enhancing the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway to facilitate penile erection. This technical guide provides a comprehensive overview of the available preclinical and clinical data on aildenafil, with a focus on its pharmacological properties, experimental evaluation, and potential as a therapeutic agent. All quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise representation of the underlying scientific principles.

Introduction

Erectile dysfunction (ED) is a prevalent condition characterized by the inability to achieve or maintain an erection sufficient for satisfactory sexual performance. The development of phosphodiesterase type 5 (PDE5) inhibitors revolutionized the treatment of ED. These agents act by preventing the degradation of cGMP in the corpus cavernosum, thereby potentiating the pro-erectile effects of nitric oxide released during sexual stimulation.[1]

Aildenafil citrate is a novel and selective inhibitor of cGMP-specific PDE5.[1] Preclinical studies have suggested that aildenafil can significantly shorten the time to onset of erection, increase the number of erectile responses, and prolong the duration of erection.[1] This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on aildenafil's pharmacology and clinical evaluation.

Mechanism of Action: The NO/cGMP Signaling Pathway

The physiological mechanism of penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum. This relaxation is primarily mediated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

Upon sexual stimulation, NO is released from non-adrenergic, non-cholinergic nerve endings and endothelial cells in the penis. NO diffuses into the smooth muscle cells of the corpus cavernosum and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent increase in intracellular cGMP levels activates protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade of events leads to a decrease in intracellular calcium concentrations, resulting in smooth muscle relaxation, increased blood flow into the corpus cavernosum, and penile erection.

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases (PDEs). In the corpus cavernosum, PDE5 is the predominant isoenzyme responsible for cGMP degradation. Aildenafil, as a competitive inhibitor of PDE5, prevents the breakdown of cGMP, thus prolonging its vasodilatory effects and enhancing erectile function in the presence of sexual stimulation.

Quantitative Data

Pharmacokinetic Parameters

A study in healthy Chinese male volunteers provides the following pharmacokinetic data for Aildenafil citrate after multiple oral doses.

| Parameter | 30 mg Dose (Geometric Mean) | 60 mg Dose (Geometric Mean) |

| Cmax (ng/mL) | 81.03 | 199.10 |

| AUC0-24 (h·ng/mL) | 313.78 | 963.18 |

| Tmax (h) | 2.75 | 3.26 |

| T1/2 (h) | 2.75 | 3.26 |

| Cmax: Maximum plasma concentration; AUC0-24: Area under the plasma concentration-time curve from 0 to 24 hours; Tmax: Time to reach Cmax; T1/2: Elimination half-life. | ||

| (Data from a study in healthy Chinese volunteers)[2] |

The study concluded that the mean maximum concentration displayed dose proportionality within the 30- to 60-mg dose range, and no significant drug accumulation was observed with repeated daily administration.[2]

Efficacy in Clinical Trials

A multicenter, randomized, double-blind, placebo-controlled crossover trial was conducted in Chinese men with erectile dysfunction. The following table summarizes key efficacy endpoints.

| Efficacy Parameter | Aildenafil (60 mg) | Placebo | P-value |

| Median duration of penile tip rigidity >60% (min) | 4.25 | 0.50 | <0.001 |

| Median duration of penile base rigidity >60% (min) | 3.25 | 0.00 | <0.001 |

| Median duration of penile base rigidity >80% (min) | - | - | 0.004 |

| (Data from a clinical trial in Chinese men with ED)[1] |

The study demonstrated that a single 60 mg dose of aildenafil showed efficiency compared with placebo for all primary outcomes.[1]

Note on IC50 and Selectivity Data: As of the latest literature review, specific IC50 values for aildenafil against a comprehensive panel of PDE isoforms (PDE1, PDE5, PDE6, PDE11, etc.) are not publicly available in peer-reviewed journals. This represents a significant data gap in the preclinical characterization of aildenafil. For comparative purposes, sildenafil, a close structural analog, exhibits high potency and selectivity for PDE5.

Experimental Protocols

In Vitro PDE5 Enzyme Inhibition Assay (General Protocol)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against the PDE5 enzyme.

Objective: To quantify the potency of a test compound in inhibiting the enzymatic activity of recombinant human PDE5.

Materials:

-

Recombinant human PDE5 enzyme

-

[³H]-cGMP (radiolabeled substrate) or a fluorescently labeled cGMP analog

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Test compound (e.g., Aildenafil) dissolved in DMSO

-

96- or 384-well microplates

-

Scintillation counter or fluorescence plate reader

-

Stop solution (if required by the assay format)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

-

Assay Reaction:

-

Add the diluted test compound to the wells of the microplate.

-

Add the PDE5 enzyme to the wells and incubate to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the cGMP substrate to each well.

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction using a stop solution or by other methods appropriate for the detection system.

-

Detection: Measure the amount of hydrolyzed or unhydrolyzed substrate. For radiolabeled assays, this may involve separation of the product followed by scintillation counting. For fluorescence-based assays, a direct reading of the plate is typically performed.

-

Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of the test compound. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Model of Erectile Dysfunction (Rat Model)

The cavernous nerve stimulation model in rats is a standard method to assess the pro-erectile efficacy of a compound.

Objective: To evaluate the effect of a test compound on erectile function in an in vivo setting.

Animal Model: Male Sprague-Dawley rats (or other suitable strain).

Procedure:

-

Anesthesia: Anesthetize the rat with an appropriate anesthetic agent.

-

Surgical Preparation:

-

Perform a laparotomy to expose the major pelvic ganglion and cavernous nerve.

-

Insert a 23-gauge needle into the crus of the penis and connect it to a pressure transducer to measure intracavernosal pressure (ICP).

-

Place a bipolar platinum electrode on the cavernous nerve for electrical stimulation.

-

Cannulate a carotid artery to monitor mean arterial pressure (MAP).

-

-

Compound Administration: Administer the test compound (e.g., Aildenafil) intravenously or orally at the desired dose and time point before stimulation. A vehicle control group should be included.

-

Electrical Stimulation: Stimulate the cavernous nerve with a series of electrical pulses (e.g., 5V, 20 Hz, 1 ms pulse width for 60 seconds).

-

Data Acquisition and Analysis:

-

Record the maximal ICP during stimulation.

-

Calculate the ratio of maximal ICP to MAP (ICP/MAP) to normalize for systemic blood pressure changes.

-

Compare the ICP/MAP ratio between the vehicle-treated and compound-treated groups to assess the pro-erectile efficacy.

-

Synthesis

The synthesis of Aildenafil citrate has been described in the patent literature. A key step involves the coupling of a pyrazolopyrimidinone core with a substituted benzenesulfonyl chloride, followed by reaction with cis-2,6-dimethylpiperazine.[3] For detailed synthetic schemes and procedures, researchers are directed to the relevant patent documentation.

Discussion and Future Directions

Aildenafil has demonstrated clinical efficacy in the treatment of erectile dysfunction, with a pharmacokinetic profile that supports on-demand dosing. Its mechanism of action as a PDE5 inhibitor is well-established and shared with other drugs in its class.

However, a notable gap in the publicly available data is the lack of a comprehensive in vitro selectivity profile against a broad range of PDE isoforms. Such data is crucial for a complete understanding of its potential for off-target effects. For instance, inhibition of PDE6 is associated with visual disturbances, while inhibition of PDE11 has been linked to myalgia. Future research should aim to characterize the inhibitory activity of aildenafil against all human PDE families to fully delineate its selectivity and predict its side-effect profile more accurately.

Further preclinical studies could also explore the potential of aildenafil in other therapeutic areas where PDE5 inhibitors have shown promise, such as pulmonary arterial hypertension and benign prostatic hyperplasia.

Conclusion

Aildenafil is a promising PDE5 inhibitor for the treatment of erectile dysfunction. The available clinical data supports its efficacy and safety in this indication. This technical guide has summarized the current understanding of aildenafil's pharmacology, drawing from the limited but informative body of published research. To further solidify its position and explore its full therapeutic potential, additional preclinical studies, particularly those focused on its selectivity profile, are warranted. The experimental protocols and pathway diagrams provided herein offer a foundational framework for researchers and scientists engaged in the ongoing investigation of aildenafil and other novel PDE5 inhibitors.

References

- 1. Efficacy and safety of aildenafil citrate in Chinese men with erectile dysfunction: a multicenter, randomized, double-blind, placebo-controlled crossover trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, tolerability, and pharmacokinetics of aildenafil citrate tablets, a novel oral PDE5 inhibitor, in healthy Chinese volunteers after multiple-dose administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US9663439B2 - Aildenafil citrate crystal form O, preparation method and use thereof - Google Patents [patents.google.com]

Initial Toxicity Screening of Aildenafil: A Technical Guide

Disclaimer: This document provides a technical overview of the methodologies and data interpretation involved in the initial toxicity screening of a novel phosphodiesterase type 5 (PDE5) inhibitor. As comprehensive preclinical toxicity data for Aildenafil is not extensively available in the public domain, this guide utilizes data from its structural analog, Sildenafil, to illustrate the core principles and experimental outcomes. All quantitative data derived from Sildenafil are clearly identified. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and is not a substitute for compound-specific preclinical safety studies.

Introduction

Aildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), developed for the treatment of erectile dysfunction. In 2021, Aildenafil citrate tablets were approved as an innovative drug by the National Medical Products Administration (NMPA) in China.[1] As with any new chemical entity (NCE), a thorough non-clinical safety evaluation is paramount to identify potential hazards and establish a preliminary safety profile before human trials. This guide outlines the fundamental components of an initial toxicity screening program, including in vitro and in vivo assessments of cytotoxicity, genotoxicity, acute toxicity, and safety pharmacology.

Aildenafil citrate's inhibitory effects on the PDE5 enzyme are reported to be 1.47 times more potent than comparable products.[1] Its selectivity against other PDE enzymes (PDE3, PDE6, PDE9, and PDE11) is also a key characteristic, contributing to a potentially lower incidence of adverse reactions.[1]

Mechanism of Action

Aildenafil, like other PDE5 inhibitors, enhances the effect of nitric oxide (NO) by preventing the degradation of cGMP. This leads to cGMP accumulation, resulting in smooth muscle relaxation and vasodilation in the corpus cavernosum. A thorough understanding of this pathway is essential for interpreting both efficacy and potential toxicity.

References

Methodological & Application

Aildenafil in the Laboratory: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aildenafil is a novel and selective phosphodiesterase type 5 (PDE5) inhibitor.[1] Like other drugs in its class, such as sildenafil, its mechanism of action involves the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation and vasodilation.[1][2] This document provides detailed application notes and protocols for the use of Aildenafil in laboratory settings, aimed at facilitating research into its pharmacological properties and potential therapeutic applications.

While Aildenafil is a distinct chemical entity, extensive research and established protocols for the well-characterized PDE5 inhibitor, Sildenafil, provide a strong foundation for its laboratory use. The methodologies presented herein are largely based on established protocols for Sildenafil and should be adapted and validated for Aildenafil as necessary.

Physicochemical Properties and Formulation

Aildenafil citrate is the salt form commonly used in research and development. Information regarding its synthesis and the preparation of specific crystal forms has been patented.[3] For laboratory use, Aildenafil citrate can be dissolved in appropriate solvents for in vitro and in vivo studies.

Formulation for Laboratory Use (Based on Sildenafil protocols):

For in vitro experiments, Aildenafil citrate can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in aqueous buffer solutions. For in vivo studies in animal models, formulations for oral gavage can be prepared by suspending the compound in a vehicle such as a 0.5% carboxymethyl cellulose solution.

Mechanism of Action: The cGMP Signaling Pathway

Aildenafil selectively inhibits PDE5, the enzyme responsible for the degradation of cGMP.[1] In physiological systems where the NO/cGMP pathway is active, such as the corpus cavernosum and pulmonary vasculature, inhibition of PDE5 by Aildenafil leads to an accumulation of cGMP. This results in the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation.[4][5]

References

- 1. Effects of sildenafil on erectile activity in mice lacking neuronal or endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Aildenafil Citrate used for? [synapse.patsnap.com]

- 3. Development and validation of RP-HPLC method for sildenafil citrate in rat plasma-application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 5. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Aildenafil in Molecular Biology Research

Disclaimer: Aildenafil is a structural analog of sildenafil and an unapproved phosphodiesterase type 5 (PDE5) inhibitor.[1] It is most frequently identified as an undeclared adulterant in herbal supplements for sexual enhancement. Consequently, dedicated molecular biology research on Aildenafil is limited. The following application notes and protocols are based on the well-established mechanism of action of PDE5 inhibitors, primarily using data from its close analog, sildenafil, as a proxy. Researchers should exercise caution and validate these applications for Aildenafil specifically.

Introduction: Mechanism of Action

Aildenafil, like sildenafil, is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2] The PDE5 enzyme is responsible for the degradation of cGMP in various tissues.[2][3] The nitric oxide (NO) signaling pathway is a crucial regulator of many physiological processes. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the production of cGMP from guanosine triphosphate (GTP).[4] cGMP then acts as a second messenger, activating cGMP-dependent protein kinase (PKG), which leads to a cascade of downstream effects, including smooth muscle relaxation and vasodilation.[2][4]

By inhibiting PDE5, Aildenafil prevents the breakdown of cGMP, leading to its accumulation and the enhancement or prolongation of the NO/cGMP signaling pathway.[4][5][6] This makes Aildenafil a valuable tool for investigating the molecular details of this pathway in various cellular and tissue contexts.

Potential Research Applications

Based on its mechanism of action, Aildenafil can be used in molecular biology research to:

-

Investigate the NO/cGMP Signaling Pathway: Modulate cGMP levels to study downstream targets of PKG, cGMP-gated ion channels, and other cGMP effectors.

-

Study Smooth Muscle Physiology: Investigate the molecular mechanisms of smooth muscle relaxation in vascular, respiratory, and gastrointestinal tissues.[7][8]

-

Explore Cardiovascular Biology: Research conditions related to endothelial dysfunction and vasodilation, such as in models of pulmonary hypertension.[3][9]

-

Neurobiology Research: Examine the role of the cGMP pathway in neuronal signaling, synaptic plasticity, and neuroprotection, as PDE5 is expressed in the brain (e.g., hippocampus, cortex).[10]

-

Cell Proliferation and Apoptosis Studies: Investigate the influence of sustained cGMP elevation on cell cycle and programmed cell death pathways.[11]

Quantitative Data: PDE5 Inhibitor Potency

| Compound | Target | IC50 Value (nM) | Organism | Notes |

| Sildenafil | PDE5 | ~3.4 - 8.5 | Rat, Human | IC50 values are dependent on assay conditions, such as cGMP concentration and enzyme source.[12][13][14] |

| Sildenafil | PDE5 | 3.9 | Human | Determined in vitro in human corpora cavernosa tissue.[15] |

Experimental Protocols

Here are two fundamental protocols for studying the effects of Aildenafil in a molecular biology context.

Protocol 1: In Vitro PDE5 Enzyme Activity Assay

This protocol is designed to determine the inhibitory effect of Aildenafil on PDE5 activity.

Objective: To measure the IC50 value of Aildenafil for the PDE5 enzyme.

Materials:

-

Recombinant human PDE5 enzyme

-

Aildenafil (dissolved in DMSO)

-

cGMP (substrate)

-

[³H]-cGMP (tracer)

-

Assay buffer (e.g., Tris-HCl based buffer with MgCl₂)

-

Snake venom nucleotidase (for converting GMP to guanosine)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a fixed concentration of recombinant PDE5 enzyme, and varying concentrations of Aildenafil (e.g., from 1 pM to 10 µM). Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., sildenafil).

-

Pre-incubation: Pre-incubate the enzyme with Aildenafil for 10-15 minutes at 30°C to allow for inhibitor binding.

-

Initiate Reaction: Start the enzymatic reaction by adding a mixture of cGMP and [³H]-cGMP. The final cGMP concentration should be below its Km value for PDE5 to ensure competitive inhibition can be accurately measured.

-

Incubation: Incubate the reaction for a defined period (e.g., 15-30 minutes) at 30°C. Ensure the reaction is within the linear range of product formation.

-

Terminate Reaction: Stop the reaction by boiling the samples for 1-2 minutes, which denatures the PDE5 enzyme.

-